Monohexyl 2,3-dimercaptosuccinate

Description

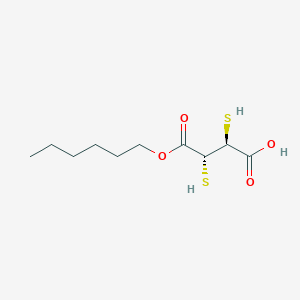

Monohexyl 2,3-dimercaptosuccinate is a monoester derivative of 2,3-dimercaptosuccinic acid (DMSA), where one carboxylic acid group is esterified with a hexyl chain (C₆H₁₃), leaving the other carboxylic acid group free. These derivatives are primarily utilized as heavy metal chelators due to their vicinal thiol (-SH) groups, which bind toxic metals like lead, arsenic, and cadmium .

Properties

CAS No. |

142609-63-0 |

|---|---|

Molecular Formula |

C5H11Cl2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Monohexyl 2,3-dimercaptosuccinate (hypothetical data inferred from analogs) with key derivatives of 2,3-dimercaptosuccinic acid:

Table 1: Comparative Properties of 2,3-Dimercaptosuccinate Derivatives

*Selectivity Ratio (SR) = IC₅₀ (drug-resistant cells) / IC₅₀ (drug-sensitive cells).

Structural and Functional Differences

- Sodium Dimercaptosuccinate (DMSA): The disodium salt of DMSA is highly water-soluble, making it suitable for intravenous administration in acute metal poisoning. Its dual thiol groups enable strong metal binding, particularly for lead and arsenic . In vitro studies show selective cytotoxicity against multidrug-resistant KB-V1 cells (IC₅₀ = 0.049 mM, SR = 20), though this effect is reversed by N-acetylcysteine (NAC), indicating a thiol-dependent mechanism .

- Monoisoamyl 2,3-dimercaptosuccinate (MiADMS): This branched monoester exhibits enhanced hydrophilicity and reduced cellular toxicity compared to DMSA. It effectively mobilizes cadmium from soft tissues, as demonstrated in human lung A549 cells, where it mitigates cadmium-induced cytokine dysregulation .

- Stibocaptate : A hexasodium antimony complex of DMSA, stibocaptate is used as an antihelminthic against Schistosoma infections. Its antimony content contributes to high toxicity, limiting its use to parasitic diseases .

- However, this could reduce renal excretion efficiency compared to DMSA.

Pharmacological and Clinical Profiles

- MiADMS outperforms DMSA in mobilizing cadmium from soft tissues due to its optimized hydrophilicity . Monohexyl derivatives may fill a niche in treating lipophilic metal complexes (e.g., organic mercury) but require further study.

- Stibocaptate’s antimony component causes significant toxicity, restricting its utility despite potent antiparasitic activity .

- Mechanistic Insights : NAC abolishes the selective cytotoxicity of DMSA and mercaptosuccinate, confirming that their therapeutic and toxic effects depend on redox interactions with cellular thiols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.